Rebaudioside C (CAS: 63550-99-2) is a minor steviol glycoside distinguished structurally by a rhamnose moiety at the C-13 position. Unlike mainstream high-potency sweeteners such as Rebaudioside A or Stevioside, Rebaudioside C is primarily procured as a specialized flavor modifier and sweetness enhancer. In industrial applications, it is utilized at sub-sweetness threshold concentrations to round out flavor profiles, mask off-notes, and enhance savory or sweet characteristics without contributing bulk sweetness. Its distinct receptor-binding kinetics and specific formulation requirements make high-purity Rebaudioside C a critical, non-interchangeable ingredient in advanced beverage formulation and a valuable precursor for enzymatically modified sweeteners [1].
Procuring crude stevia extracts or substituting with the more common Rebaudioside A (Reb A) fails when the formulation objective is flavor modulation rather than bulk sweetening. Reb A delivers intense sweetness (150–320x sucrose) but lacks the specific flavor-rounding properties required at sub-sweetness thresholds. Conversely, utilizing Reb C as a drop-in replacement for Reb A in liquid formulations will cause precipitation; Reb C possesses an intrinsic aqueous solubility of merely 0.1–0.2% at 25°C, compared to Reb A's 0.8%. Consequently, substituting Reb C with generic steviol glycosides compromises both sensory profiles in flavor-enhancing applications and physical stability in aqueous systems [1],[2].
Rebaudioside C exhibits a significantly lower sweetness potency than primary steviol glycosides, making it unsuitable for bulk sweetening but highly effective for flavor modulation. Quantitative sensory analysis demonstrates that Reb C is 40–60 times sweeter than sucrose, whereas Rebaudioside A is 150–320 times sweeter. This lower potency allows Reb C to be dosed at sub-threshold levels to modify flavor profiles without overpowering the formulation with sweetness [1].
| Evidence Dimension | Sweetness Potency (Relative to Sucrose) |
| Target Compound Data | 40–60x sucrose |
| Comparator Or Baseline | Rebaudioside A (150–320x sucrose) |
| Quantified Difference | Reb C has ~3 to 8-fold lower sweetness potency than Reb A. |
| Conditions | Human sensory panel evaluation against standard sucrose baselines. |
Prevents over-sweetening when formulated as a flavor modifier, allowing buyers to achieve targeted flavor enhancement at sub-sweetness thresholds.
The structural composition of Rebaudioside C significantly restricts its aqueous solubility compared to more common glycosides. At 25°C, Reb C demonstrates an intrinsic water solubility of only 0.1–0.2% (w/v), whereas Rebaudioside A achieves ~0.8% (w/v). This physical constraint dictates that Reb C cannot be used as a direct drop-in substitute in aqueous solutions designed for Reb A without incorporating solubilizers like γ-cyclodextrin or specific co-solvents [1].
| Evidence Dimension | Intrinsic Aqueous Solubility at 25°C |
| Target Compound Data | 0.1%–0.2% (w/v) |
| Comparator Or Baseline | Rebaudioside A (~0.8% w/v) |
| Quantified Difference | Reb C is 4 to 8 times less soluble in water than Reb A. |
| Conditions | Aqueous solution at room temperature (25°C) without co-solvents. |
Dictates the necessity of specialized formulation strategies, such as γ-cyclodextrin complexation or co-solvents, to prevent precipitation in clear beverage applications.
Native Rebaudioside C is utilized as a chemical precursor for enzymatic modification to engineer high-potency sweeteners. When subjected to α-1→6-glucosylation using alternansucrase, the resulting Reb C+1G derivative achieves a sweetness potency exceeding 100 times that of sucrose, compared to the native Reb C baseline of 30-60 times. This targeted modification also suppresses the native compound's bitter aftertaste [1].
| Evidence Dimension | Sweetness Potency Post-Enzymatic Modification |
| Target Compound Data | Modified Reb C+1G (>100x sucrose) |
| Comparator Or Baseline | Native Rebaudioside C (~30-60x sucrose) |
| Quantified Difference | Enzymatic glucosylation increases the sweetness potency of Reb C by >200%. |
| Conditions | Enzymatic synthesis using alternansucrase derived from Leuconostoc citreum. |
Validates the procurement of high-purity Reb C as a specialized chemical precursor for manufacturing next-generation, proprietary engineered sweeteners.
The rhamnose substitution at the C-13 position of Rebaudioside C alters its binding kinetics with taste receptors compared to highly glycosylated analogs. Time-intensity dynamic sensory characterizations reveal that Reb C exhibits slower taste receptor desorption, leading to a pronounced lingering bitter aftertaste at high concentrations. In contrast, Rebaudioside M and D demonstrate faster desorption and quicker decay of aftertaste, rendering them nearly devoid of bitterness [1].
| Evidence Dimension | Receptor Desorption and Bitterness Decay |
| Target Compound Data | Slower desorption kinetics resulting in extended bitterness decay. |
| Comparator Or Baseline | Rebaudioside M and D (faster desorption, minimal bitterness). |
| Quantified Difference | Reb C produces a fundamentally different temporal sensory curve with extended bitterness decay compared to highly glycosylated analogs. |
| Conditions | Time-intensity dynamic sensory characterization. |
Restricts Reb C's utility as a primary bulk sweetener, strictly positioning it as a low-dose additive where its distinct binding profile enhances complex flavors.
High-purity Rebaudioside C is the precise choice for complex beverage formulations requiring flavor rounding without added sweetness. By dosing Reb C below its sweetness threshold, formulators leverage its distinct receptor binding to enhance sweet and savory notes while avoiding the lingering bitterness that occurs at higher concentrations[1].
Rebaudioside C serves as a critical biochemical precursor for the synthesis of next-generation sweeteners. Utilizing alternansucrase to catalyze α-1→6-glucosylation transforms native Reb C into a highly potent (>100x sucrose) derivative with a significantly suppressed bitter aftertaste, offering a proprietary pathway for novel sweetener development [2].
Due to its inherently low aqueous solubility (0.1–0.2%), Reb C is specifically selected for advanced formulation workflows utilizing γ-cyclodextrin complexation or propylene glycol co-solvents. These techniques overcome its solubility limits, enabling the stable integration of Reb C into clear liquid flavor concentrates without the risk of crystallization or precipitation [3].